molecular formula C20H23N3O3S B13146567 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole

Cat. No.: B13146567
M. Wt: 385.5 g/mol
InChI Key: MXKADCLLJVYRMR-UHFFFAOYSA-N
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Description

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzofuroimidazole core linked to a pyridine moiety through a thioether bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole typically involves multiple steps. One of the key intermediates in its synthesis is 2-(((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole. The preparation method involves the formation of a chloromethyl group at the two-position using a one-step method, which significantly shortens the reaction steps and increases the overall yield to 77.58% .

Industrial Production Methods

In industrial settings, the production of this compound is optimized to reduce costs and improve yield. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high purity and yield. The key steps include the formation of the thioether bridge and the subsequent cyclization to form the benzofuroimidazole core.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(((4-(3-Methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole: A key intermediate in the synthesis of the target compound.

    Rabeprazole Sodium: Shares a similar core structure and is used as a proton pump inhibitor.

Uniqueness

What sets 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole apart is its unique benzofuroimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-6,7-dihydro-1H-furo[2,3-f]benzimidazole

InChI

InChI=1S/C20H23N3O3S/c1-13-17(21-6-4-18(13)25-8-3-7-24-2)12-27-20-22-15-10-14-5-9-26-19(14)11-16(15)23-20/h4,6,10-11H,3,5,7-9,12H2,1-2H3,(H,22,23)

InChI Key

MXKADCLLJVYRMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4CCOC4=C3)OCCCOC

Origin of Product

United States

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